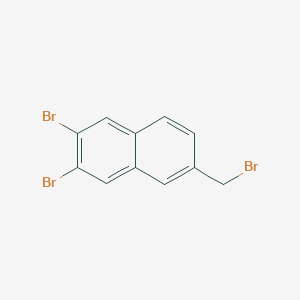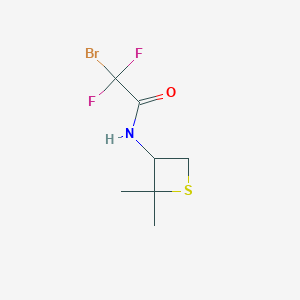
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is a synthetic organic compound It is characterized by the presence of bromine, fluorine, and a thietan ring in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide typically involves multiple steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of Bromine and Fluorine: Bromination and fluorination reactions can be carried out using reagents like bromine (Br2) and fluorine-containing compounds under controlled conditions.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions (OH-) for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.
Aplicaciones Científicas De Investigación
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide may have various applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide: can be compared with other halogenated amides or thietan-containing compounds.
Difluoroacetamides: Compounds with similar difluoroacetamide groups.
Thietan Derivatives: Compounds containing the thietan ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and thietan ring, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10BrF2NOS |
|---|---|
Peso molecular |
274.13 g/mol |
Nombre IUPAC |
2-bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C7H10BrF2NOS/c1-6(2)4(3-13-6)11-5(12)7(8,9)10/h4H,3H2,1-2H3,(H,11,12) |
Clave InChI |
ZSLMZGSESFRQMW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC(=O)C(F)(F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15230356.png)
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)
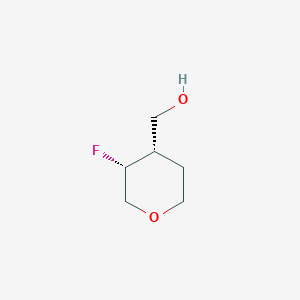

![5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B15230400.png)
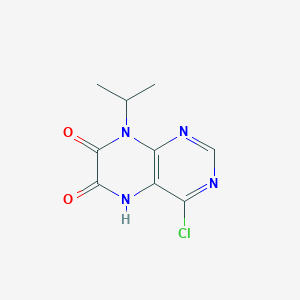
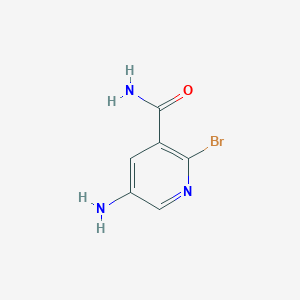
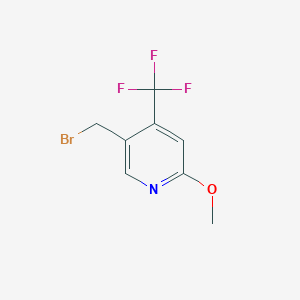
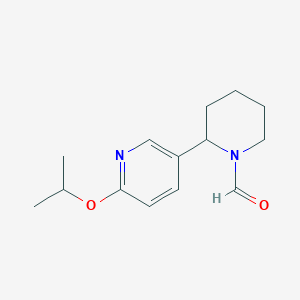

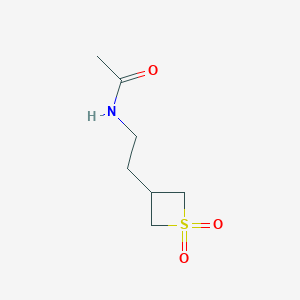
![tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15230442.png)
![4-Chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B15230446.png)
